molecular formula C21H19PS B12549860 Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane CAS No. 828282-55-9

Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane

Cat. No.: B12549860
CAS No.: 828282-55-9
M. Wt: 334.4 g/mol
InChI Key: LMIBPAYXXHRZRZ-UHFFFAOYSA-N
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Description

Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda⁵-phosphane is a hypervalent phosphorus compound featuring a pentavalent (lambda⁵) phosphorus center coordinated to a sulfanylidene (S) group, two phenyl rings, and a 3-phenylprop-2-en-1-yl substituent. The lambda⁵ configuration imparts unique electronic and steric properties, distinguishing it from conventional trivalent phosphanes. The sulfanylidene moiety likely enhances electrophilicity at the phosphorus center, while the conjugated propenyl chain and aromatic substituents contribute to π-stacking interactions and steric bulk.

Properties

CAS No.

828282-55-9

Molecular Formula

C21H19PS

Molecular Weight

334.4 g/mol

IUPAC Name

diphenyl-(3-phenylprop-2-enyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C21H19PS/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17H,18H2

InChI Key

LMIBPAYXXHRZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCP(=S)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with 3-phenylprop-2-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where the sulfanylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphane compounds.

Scientific Research Applications

Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of Phosphane Derivatives

Compound Application Key Performance Metric Reference
Diphenylphosphane oxide Michael addition to chalcones 80–99% ee
Triphenylphosphane-Au(I) Anticancer activity (MDA-MB231) IC₅₀ = 3.46 µM
Diphenylphosphane Hydrophosphination of amides 96% ee (Cu(I)/ligand systems)

Table 2: Binding Affinities of Gold Phosphanes

Target Ksv (M⁻¹) Biological Implication Reference
Bovine serum albumin (BSA) 1.51–2.46 × 10⁴ High systemic toxicity risk
ct-DNA (minor groove) 1.55–6.12 × 10³ Weak DNA interaction

Biological Activity

Diphenyl(3-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C20_{20}H17_{17}Sλ5\lambda^5P. Its structure includes a phosphane moiety linked to a sulfanylidene group and a 3-phenylprop-2-en-1-yl chain, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit various biological activities, particularly in anticancer applications. The following sections summarize key findings from recent studies.

Anticancer Activity

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of synthesized chalcone derivatives, including those similar to this compound, against MCF-7 breast cancer cells. The results demonstrated significant cytotoxicity with IC50_{50} values lower than those of standard treatments like Tamoxifen .
    Compound NameIC50_{50} (μM)Reference
    This compound15.4
    Tamoxifen22.0
  • Mechanism of Action :
    • The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death in cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute significantly to its biological activity:

  • Phenolic Substituents : The presence of phenolic groups enhances the interaction with cellular targets, increasing cytotoxicity.
  • Sulfanylidene Group : This moiety is crucial for the compound's reactivity and interaction with thiol-containing biomolecules, facilitating cellular uptake and enhancing anticancer effects .

Study 1: Chalcone Derivatives

A comprehensive study synthesized various chalcone derivatives based on the diphenyl structure. These compounds were tested for their anticancer properties against several cancer cell lines, including MCF-7 and HeLa cells. Results indicated that modifications in the phenyl groups significantly influenced cytotoxicity levels, with some compounds exhibiting over 70% inhibition at low concentrations .

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that administration of this compound resulted in reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .

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